1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid, also known as Boc-piperidine-pyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole is not fully understood, but studies suggest that it works by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has been found to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inhibiting the activity of specific enzymes involved in cancer cell growth, and inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For the study of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole include further investigation of its mechanism of action, optimization of its chemical structure to improve its solubility and efficacy, and evaluation of its potential as a drug candidate for various diseases. Additionally, studies may explore the use of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole can be synthesized through the reaction of piperidine with pyrazole-5-carboxylic acid in the presence of tert-butyl chloroformate. The resulting product is then treated with sodium hydroxide to remove the Boc protective group, yielding the final product.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has been studied in various scientific research applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidne-pyrazole has shown potential as an anti-viral agent by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-5-10(6-9-16)17-11(12(18)19)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDFJSRRKBMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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